Methyl 4-[({[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a thiadiazole ring, a thienyl group, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Thienyl Group: The thiadiazole intermediate is then reacted with a thienyl-containing reagent, such as 2-thiophenecarboxylic acid, under appropriate conditions to introduce the thienyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: Finally, the acetylated intermediate is reacted with methyl 4-aminobenzoate to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thienyl and thiadiazole rings can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), which may reduce the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various acids and bases for hydrolysis.
Scientific Research Applications
METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The presence of the thiadiazole and thienyl groups indicates potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used in studies investigating the interaction of thiadiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is not fully understood, but it is believed to involve interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, potentially inhibiting their activity. The thienyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
5-(2-Thienyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial activity.
2-(5-Mercapto-1,3,4-thiadiazol-2-yl)benzoic acid: Studied for its potential anticancer properties.
METHYL 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to the combination of the thienyl and benzoate ester groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N3O3S3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-15(21)10-4-6-11(7-5-10)17-13(20)9-24-16-19-18-14(25-16)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,20) |
InChI Key |
KWZJZLSKUALVQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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